N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide

Catalog No.
S13097666
CAS No.
918519-17-2
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propan...

CAS Number

918519-17-2

Product Name

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide

IUPAC Name

N-methoxy-N-methyl-3-(4-propan-2-ylphenyl)propanamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-11(2)13-8-5-12(6-9-13)7-10-14(16)15(3)17-4/h5-6,8-9,11H,7,10H2,1-4H3

InChI Key

YVLCMBCCHAJFHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N(C)OC

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and an isopropyl-substituted phenyl moiety. This compound belongs to the class of N-arylpropanamides, which are known for their diverse biological activities and synthetic applications. The presence of the methoxy and isopropyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Typical of amides. These include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Acylation: The amine nitrogen can be acylated further to form more complex derivatives.
  • Reduction: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide exhibits significant biological activities, particularly as an antitubercular agent and antibiotic. Compounds in this class have shown effectiveness against various bacterial strains, including those resistant to conventional treatments. They may also act as agonists for specific receptors, influencing metabolic pathways related to inflammation and pain management.

Studies indicate that derivatives of N-arylpropanamides possess antioxidant properties, which can contribute to their anticancer activity. For instance, similar compounds have demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines, suggesting potential therapeutic applications in oncology.

The synthesis of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylphenol and methoxyacetaldehyde.
  • Formation of Amide: The reaction between the isopropyl-substituted phenol and propanoyl chloride in the presence of a base (like triethylamine) leads to the formation of the amide bond.
  • Purification: The crude product is purified using recrystallization or chromatography techniques to isolate the desired compound.

This method allows for the efficient production of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide with high yield and purity.

N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a lead compound for developing new antibiotics and antitubercular agents.
  • Research: Used in studies investigating receptor interactions and metabolic pathways.
  • Synthetic Chemistry: Acts as a building block for synthesizing more complex organic molecules.

The compound's unique structure makes it valuable in exploring new therapeutic avenues.

Interaction studies of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide focus on its binding affinities with various biological targets. Preliminary studies suggest that it interacts with enzymes involved in metabolic pathways, potentially modulating their activity. Additionally, its antioxidant properties indicate interactions with free radicals, contributing to its cytotoxic effects against cancer cells.

In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer lines, highlighting its potential as a therapeutic agent.

Several compounds share structural similarities with N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-Ethyl-N-methyl-3-[4-(isobutyl)phenyl]propanamideEthyl group instead of methoxyAnticancer activity
N-Methyl-N-(4-methoxyphenyl)propanamideMethoxy group on phenylAntioxidant properties
N-Isopropyl-N-methyl-3-[4-(propyl)phenyl]propanamidePropyl instead of isopropylAntibacterial activity

These compounds demonstrate varying degrees of biological activity based on their structural modifications. The unique combination of methoxy and isopropyl groups in N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide may enhance its pharmacological profile compared to others.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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